N-(4-chlorophenyl)-1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
N-(4-chlorophenyl)-1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 4-chlorophenylamine group at position 4 and a 3,4-dichlorophenyl substituent at position 1 of the pyrazolo core.
Properties
IUPAC Name |
N-(4-chlorophenyl)-1-(3,4-dichlorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl3N5/c18-10-1-3-11(4-2-10)24-16-13-8-23-25(17(13)22-9-21-16)12-5-6-14(19)15(20)7-12/h1-9H,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTFHKYBNMMNMRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=C3C=NN(C3=NC=N2)C4=CC(=C(C=C4)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl3N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Pyrazolo[3,4-d]pyrimidine derivatives share a common core but differ in substituents, which critically influence their physicochemical properties, pharmacokinetics, and biological activity. Below is a comparative analysis of key analogues:
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Substituent Impact on Activity :
- Synthesis and Yield :
Pharmacokinetic and Pharmacodynamic Profiles
Key Findings:
- Nanocarrier Dependency: S29’s efficacy in neuroblastoma is contingent on graphene oxide (GO) delivery to mitigate its poor pharmacokinetics .
- Kinase Specificity : PP2’s tert-butyl group enhances SFK binding, whereas the target compound’s dichlorophenyl groups may broaden kinase inhibition .
Structural-Activity Relationship (SAR) Trends
- Chlorine Substitution: 3,4-Dichlorophenyl (target) vs. 4-chlorophenyl (PP2): Increased halogenation may improve target binding but reduce solubility. 2-Chloroethyl groups (S29, 2a(SI388)) enhance cytotoxicity but require stabilization via nanocarriers .
- Amine Modifications: Benzylamine () and morpholinoethylthio () substituents improve cell permeability but vary in metabolic stability.
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